2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride
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Overview
Description
2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The structure of this compound consists of a sulfonyl chloride group attached to a butoxymethyl and a methylbutane moiety, making it a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Butoxymethyl)-3-methylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(Butoxymethyl)-3-methylbutane-1-sulfonic acid+SOCl2→2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires proper handling and safety measures due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Chemical Reactions Analysis
Types of Reactions
2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: An organic compound with similar butoxy functionality but lacks the sulfonyl chloride group.
Butyl Propionate: An ester with a butyl group, similar in structure but different in reactivity.
Benzylic Halides: Compounds that undergo similar nucleophilic substitution reactions.
Uniqueness
2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of a wide range of chemical products.
Properties
Molecular Formula |
C10H21ClO3S |
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Molecular Weight |
256.79 g/mol |
IUPAC Name |
2-(butoxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-4-5-6-14-7-10(9(2)3)8-15(11,12)13/h9-10H,4-8H2,1-3H3 |
InChI Key |
KOHHQFHUXNPSCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CS(=O)(=O)Cl)C(C)C |
Origin of Product |
United States |
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